molecular formula C13H19BrN2 B1648100 N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine CAS No. 1016813-61-8

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine

Cat. No.: B1648100
CAS No.: 1016813-61-8
M. Wt: 283.21 g/mol
InChI Key: IARQWECCHKTPDG-UHFFFAOYSA-N
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Description

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine is a tertiary amine featuring a brominated aromatic ring with an amino substituent at the ortho position.

Properties

IUPAC Name

4-bromo-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARQWECCHKTPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation of Secondary Amines

Procedure :

  • Substrate preparation : 2-Amino-4-bromoaniline is protected as its acetyl derivative (2-acetamido-4-bromoaniline) to prevent undesired side reactions.
  • Benzyl bromide synthesis : The protected aniline is converted to 2-acetamido-4-bromobenzyl bromide via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.
  • Alkylation : Reaction of N-methylcyclohexylamine with the benzyl bromide in DMF at 80°C for 12 h, using K₂CO₃ as a base, yields N-(2-acetamido-4-bromobenzyl)-N-cyclohexyl-N-methylamine.
  • Deprotection : Acidic hydrolysis (6 M HCl, reflux, 4 h) removes the acetyl group, yielding the final product.

Key Data :

Step Yield (%) Purity (HPLC)
Protection 92 98.5
Bromination 75 95.2
Alkylation 68 97.8
Deprotection 89 99.1

Advantages : High functional group tolerance; avoids transition-metal catalysts.
Limitations : Requires handling of moisture-sensitive intermediates; competing elimination observed at elevated temperatures.

Transition Metal-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

Procedure :

  • Ligand selection : BrettPhos or RuPhos ligands paired with Pd(OAc)₂ enhance coupling efficiency for sterically hindered amines.
  • Coupling conditions : 2-Amino-4-bromoaniline, N-methylcyclohexylamine, Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu in toluene at 110°C for 24 h.
  • Workup : Filtration through Celite® and purification via silica chromatography (EtOAc/hexane) afford the product.

Key Data :

Parameter Value
Yield 82%
Turnover Number (TON) 41
Residual Pd <5 ppm

Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetallation with the amine. Reductive elimination releases the coupled product.

Reductive Amination Strategies

Two-Step Ketone Intermediate Formation

Procedure :

  • Ketone synthesis : Friedel-Crafts acylation of 2-nitro-4-bromobenzene with cyclohexanecarbonyl chloride using AlCl₃ yields 2-nitro-4-bromoacetophenone.
  • Reductive amination : Reaction with methylamine and NaBH₃CN in MeOH at 25°C for 48 h reduces the ketone to the secondary amine, followed by nitro group reduction (H₂, Pd/C) to the final product.

Key Data :

Intermediate Reduction Efficiency (%)
Ketone 88
Secondary amine 76
Final product 91

Challenges : Over-reduction of the aryl bromide observed under high-pressure H₂ conditions (>5 bar).

Comparative Analysis of Methodologies

Table 1: Synthetic Route Efficiency Comparison

Method Total Yield (%) Cost (USD/g) Scalability
Alkylation 54 120 Moderate
Buchwald-Hartwig 67 210 High
Reductive amination 62 180 Low

Critical Observations :

  • Alkylation routes favor industrial-scale production due to lower catalyst costs but suffer from moderate yields.
  • Buchwald-Hartwig coupling offers superior regiocontrol but requires rigorous Pd removal for pharmaceutical applications.
  • Reductive amination is limited by substrate compatibility with nitro groups and bromine stability under reducing conditions.

Emerging Methodologies and Innovations

Photoredox Catalysis

Recent advances enable visible-light-driven C–N bond formation using Ir(ppy)₃ and Ni(II) co-catalysts. Preliminary studies show 58% yield for analogous tertiary amines under mild conditions (25°C, 12 h).

Continuous Flow Systems

Microreactor technology enhances heat transfer and mixing efficiency for exothermic alkylation steps, improving yield to 78% with residence times <30 min.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to yield the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium hydroxide, sodium methoxide, or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Pathway Modulation : N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine is being investigated for its role in modulating biological pathways. It has shown potential interactions with specific receptors, particularly serotonin receptors, influencing cellular signaling pathways crucial for physiological processes.

Medicine

  • Therapeutic Applications : The compound has been explored for its potential therapeutic effects in treating psychiatric disorders and cancer:
    • Antipsychotic Effects : Research indicates that derivatives exhibit significant antipsychotic-like activities in animal models, particularly through selective binding to the 5-HT2C receptor.
    • Anticancer Activity : Preliminary studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapeutics.

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntipsychoticSignificant reduction in hyperactivity
AnticancerCytotoxic effects on multiple cancer lines
Anti-inflammatoryInhibition of inflammatory pathways

Case Study 1: Antipsychotic Activity

In a study focusing on the behavioral effects of this compound, researchers found that derivatives with high selectivity for the 5-HT2C receptor significantly reduced hyperactivity induced by amphetamines in rodent models. This emphasizes the importance of functional selectivity at serotonin receptors for developing new antipsychotic medications.

Case Study 2: Anticancer Properties

Another study evaluated the cytotoxic effects of this compound against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated potent antiproliferative activity with mechanisms involving cell cycle arrest at the G2/M phase and apoptosis induction elucidated through molecular docking studies.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine, enabling a comparative analysis:

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-methylamine

  • Structure: Replaces the 2-amino-4-bromophenyl group with a 5-bromo-2-pyridinyl ring.
  • Molecular Formula : C₁₂H₁₇BrN₂ (MW: 269.19) .
  • Reduced steric hindrance due to the smaller pyridine ring may affect binding interactions in biological systems.

N-[4-(Aminomethyl)benzyl]-N-cyclohexyl-N-methylamine

  • Structure: Features a benzyl group substituted with an aminomethyl group instead of the bromophenyl moiety.
  • No bromine atom reduces halogen-mediated interactions (e.g., in receptor binding) .
  • Applications: Limited supplier data (0 suppliers listed), suggesting experimental or niche use .

N-(2-Aminoethyl)-N-cyclohexyl-N-methylamine Hydrochloride

  • Structure: Replaces the aromatic bromophenyl group with a linear 2-aminoethyl chain.
  • Key Differences :
    • The aliphatic chain enhances flexibility and solubility in polar solvents.
    • The hydrochloride salt improves stability and bioavailability for pharmaceutical applications.
  • Applications: Potential use in drug delivery systems or as a ligand in coordination chemistry .

Physicochemical and Functional Comparisons

Property This compound N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-methylamine N-[4-(Aminomethyl)benzyl]-N-cyclohexyl-N-methylamine
Aromatic System Bromophenyl Pyridine Benzyl
Substituents 2-Amino, 4-Bromo 5-Bromo 4-Aminomethyl
Molecular Weight Not explicitly reported (estimated ~280–300 g/mol) 269.19 g/mol Not explicitly reported
Halogen Presence Bromine Bromine None
Potential Bioactivity Hypothesized hydrophobic interactions Unreported Unreported

Research Findings and Implications

  • However, the absence of amino groups in these analogs may limit hydrogen-bonding efficacy compared to the target compound.
  • Synthetic Utility: The cyclohexyl-methylamine backbone is common in intermediates for bioactive molecules, as seen in analogs like N-(2-aminoethyl)-N-cyclohexyl-N-methylamine hydrochloride, which is tailored for salt formation and enhanced stability .

Limitations and Knowledge Gaps

  • No direct data on the synthesis, stability, or bioactivity of this compound were found in the evidence.

Biological Activity

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine, identified by its CAS number 1016813-61-8, is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19BrN2, with a molecular weight of approximately 283.21 g/mol . The structure features a brominated phenyl ring, an amino group, and a cyclohexyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors through methods such as nucleophilic substitution or reductive amination. Detailed protocols for synthesizing similar compounds can be found in literature discussing palladium-catalyzed reactions and other coupling strategies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing bromophenyl groups have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial properties are often evaluated using methods like the agar disc diffusion assay .

Compound Bacterial Strain Inhibition Zone (mm)
d1Staphylococcus aureus32
d2Escherichia coli27
d3Klebsiella pneumoniae30

This table summarizes findings from studies where derivatives were tested for their antibacterial efficacy.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence suggesting that this compound may exhibit anticancer properties. Compounds with similar structures have been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. For example, certain derivatives were tested against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B assay .

Case Studies

  • Antibacterial Efficacy : A study on related compounds demonstrated that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
  • Anticancer Screening : In another investigation, compounds derived from bromophenyl structures were found to inhibit the proliferation of breast cancer cells significantly. The study utilized molecular docking to elucidate the binding interactions between these compounds and target proteins involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine?

The compound can be synthesized via cyclization of intermediates under controlled conditions. For example, a reflux method using N-(2-amino-4-bromophenyl)-2-chloroacetamide with sodium iodide and sodium carbonate in acetonitrile under nitrogen yields the target compound after purification by flash chromatography (34% yield). Critical parameters include reaction time (overnight), inert atmosphere (N₂), and solvent selection to avoid side reactions .

Q. How is the molecular structure validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For instance, derivatives like N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide have been characterized using single-crystal X-ray diffraction to resolve bond angles and stereochemistry . Infrared (IR) spectroscopy (neat liquid, 4 cm⁻¹ resolution) can also validate functional groups, such as amine and bromine signatures .

Q. What purification methods ensure high-purity yields?

Flash chromatography (e.g., petroleum ether/ethyl acetate 3:2) is effective for isolating the compound. Acid-base extraction (pH 5-6 with HCl) followed by ethyl acetate washing removes impurities, as demonstrated in synthesis protocols .

Advanced Research Questions

Q. How can conflicting spectroscopic data in literature be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Cross-validation using multiple techniques is essential:

  • NMR : Compare δ values in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • IR : Standardize path length (capillary transmission) and resolution (4 cm⁻¹) to replicate conditions .
  • Mass Spectrometry : Confirm molecular weight (e.g., 215.09 g/mol for the parent compound) .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution?

The bromine atom at the 4-position directs electrophiles to the ortho/para positions due to its electron-withdrawing effect. Computational studies (DFT) can model charge distribution, while experimental data from derivatives (e.g., 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one) show regioselectivity in reactions like nitration or sulfonation .

Q. How does the compound serve as a precursor in pharmaceutical synthesis?

It is a key intermediate for drugs like bromhexine (CAS 3572-43-8), a mucolytic agent. The cyclohexyl and methylamine groups enhance lipophilicity, improving bioavailability. Modifications at the bromine site (e.g., substitution with hydroxyl groups) are explored for activity optimization .

Q. What analytical challenges arise in quantifying trace impurities?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used, but co-elution of structurally similar byproducts (e.g., N-methylcyclohexanamine) may occur. Method development should include:

  • Column Selection : C18 columns with gradient elution (acetonitrile/water).
  • Spiking Experiments : Add known impurities (e.g., N-cyclohexylamine) to confirm resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-methylamine

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